molecular formula C17H19NO2S B2926269 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclohex-3-enecarboxamide CAS No. 1428352-88-8

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclohex-3-enecarboxamide

Cat. No. B2926269
CAS RN: 1428352-88-8
M. Wt: 301.4
InChI Key: BZKLKXWOMOYHMM-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclohex-3-enecarboxamide, also known as FTC or ((3-furanylmethyl)(2-thienylmethyl)aminocyclohex-3-enyl)carbamic acid, is a small molecule compound that has shown promising results in scientific research applications. This compound is synthesized using a multi-step process, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Radical Ligands for Metal Centers

Furan and thiophene diarylmethenes, closely related to the chemical structure , have been explored as potential redox-active ligands for metal centers. These compounds have been investigated for their ability to participate in nontraditional, stoichiometric, and catalytic redox reactions. The study described selective meso-deprotonations of diarylmethanes leading to the formation of π-conjugated anions and, upon oxidation, neutral radicals. Such compounds exhibit intriguing properties for applications in redox reactions (Curcio et al., 2018).

Synthetic Methodologies

Research has also focused on the synthesis of highly functionalized furans and thiophenes via Lewis acid-catalyzed annulation reactions. These compounds play a crucial role in the development of bioactive compounds and functional materials. The study reported efficient methods for creating 2-acyl-3-aminofuran derivatives and multisubstituted 3-aminothiophenes, highlighting the wide substrate scopes and functional group tolerance of these reactions (He et al., 2020).

Multicomponent Synthesis

An efficient multi-component synthesis method for producing highly functionalized bifurans and thiophenylfurans has been developed. This synthesis involves the use of furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate. Such methodologies allow for the creation of complex molecules with potential applications in various fields, including pharmaceuticals and materials science (Sayahi et al., 2015).

Dye-Sensitized Solar Cells

Phenothiazine derivatives with furan and thiophene linkers have been synthesized and employed in dye-sensitized solar cells (DSSCs) to study the effect of these conjugated linkers on device performance. The findings indicated that furan-linked derivatives exhibit improved solar energy-to-electricity conversion efficiency compared to thiophene-linked counterparts. This demonstrates the potential of furan and thiophene derivatives in enhancing the performance of organic electronic devices (Kim et al., 2011).

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c19-17(15-5-2-1-3-6-15)18(11-14-8-9-20-13-14)12-16-7-4-10-21-16/h1-2,4,7-10,13,15H,3,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKLKXWOMOYHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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